Ergocalciferol

Catalog No.
S527365
CAS No.
50-14-6
M.F
C28H44O
M. Wt
396.6g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergocalciferol

CAS Number

50-14-6

Product Name

Ergocalciferol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C28H44O

Molecular Weight

396.6g/mol

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1

InChI Key

MECHNRXZTMCUDQ-AAGLSAJLSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Solubility

Soluble in alcohol, chloroform, ether, and fatty oils.
SOL IN FATTY ACIDS
Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature)
In water, 50 mg/L at 25 °C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

CC(C)C(C)/C=C/C(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C

Ergocalciferol is a secosteroid vitamin D found in plants and fungi []. It arises from the photochemical conversion of ergosterol, a provitamin D2, by ultraviolet B (UVB) radiation []. Vitamin D plays a vital role in calcium homeostasis, bone health, and cellular function, making ergocalciferol significant in research on bone diseases, mineral metabolism, and vitamin D deficiency [].


Molecular Structure Analysis

Ergocalciferol possesses a unique structure. It belongs to the class of secosteroids, meaning its B-ring is cleaved []. The core structure consists of four cyclohexane rings fused together. Key features include:

  • A hydroxyl group (-OH) at the 3rd carbon position
  • A double bond between the 5th and 6th carbons, and another between the 7th and 8th carbons
  • A double bond between the 22nd and 23rd carbons (differentiating it from vitamin D3, which has a single bond) []

This specific structure allows ergocalciferol to undergo the necessary conversions in the body to exert its biological effects.


Chemical Reactions Analysis

Several chemical reactions are important for ergocalciferol:

  • Synthesis: Ergocalciferol is naturally synthesized in plants and fungi upon exposure to UVB radiation. The reaction involves the cleavage of the B-ring in ergosterol [].

Ergosterol + UVB radiation -> Ergocalciferol (Eq. 1)

  • Activation: In the body, ergocalciferol undergoes two hydroxylations: first in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), and then in the kidneys to form 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), the active form [].
  • Decomposition: Ergocalciferol can degrade under excessive heat, light, or alkaline conditions [].

Physical And Chemical Properties Analysis

  • Melting point: 115-117°C []
  • Boiling point: Decomposes above 200°C []
  • Solubility: Slightly soluble in water, soluble in oils and organic solvents []
  • Stability: Light-sensitive, heat-sensitive, and sensitive to strong acids and alkalis []

Ergocalciferol, after conversion to 1,25(OH)2D2, binds to the vitamin D receptor (VDR) in the intestines and regulates genes involved in calcium and phosphate absorption. This promotes bone mineralization, muscle function, and immune response [].

Bone Health Research

  • Vitamin D deficiency and bone health

    Ergocalciferol supplementation is being investigated as a potential treatment for vitamin D deficiency, which is linked to osteoporosis and increased risk of fractures )

  • Bone mineral density

    Studies are examining the effects of ergocalciferol on bone mineral density, a measure of bone strength )

Chronic Disease Research

  • Immune function

    Ergocalciferol's impact on the immune system is being explored, including its potential role in autoimmune diseases and infections )

  • Certain cancers

    Research is ongoing to investigate whether ergocalciferol supplementation might influence the risk or progression of some cancers )

Physical Description

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)

Color/Form

Prisms from acetone
White crystals
Colorless crystals

XLogP3

7.4

Boiling Point

Sublimes

LogP

log Kow = 10.44 /Estimated/

Odor

Odorless

Appearance

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)

Melting Point

239 to 244 °F (EPA, 1998)
116.5 °C

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Livertox Summary

Vitamin D is a fat soluble vitamin important in the regulation of calcium metabolism and bone health and deficiency of which cause rickets, a disease marked by lack of mineralization of bone. Conventional doses of vitamin D are well tolerated without appreciable adverse effects. High doses of vitamin D can be toxic, leading to a constellation of signs and symptoms but not liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

MEDICATION (VET): ... Recommended for prophylaxis of milk fever in cows. ... Prevent atrophic rhinitis in pigs. ... Aid fracture healing in cats and dogs.
MEDICATION (VET): To be effective ... supplementation with Ca & PO4. ... Fish meals & irradiated yeast may be used as supplemental ... source. ... Diets are routinely supplemented ... 1400-1600 IU/kg. Therapy for rickets ... Level 10-20 times daily requirement, alternate days for 1 wk. /Vitamin D/
In adults and children with nutritional rickets or osteomalacia and normal GI absorption, oral administration of ... ergocalciferol daily results in normal serum calcium and phosphate concentrations in about 10 days, radiographic evidence of healing of bone within 2-4 wk, and complete healing in about 6 months. ... Diet should be corrected and, after healing has occurred, supplemental doses of ergocalciferol may be discontinued in patients with normal GI absorption. In adults with severe malabsorption and vitamin D deficiency, /daily/ dosages ... have been given to correct osteomalacia. In children with malabsorption, oral ergocalciferol dosages ... have been recommended. In vitamin D-deficient infants with tetany and rickets, calcium should be administered orally or iv to control tetany. Vitamin D deficiency is then treated orally with /a daily dose/ of ergocalciferol ... until the bones have healed, ... .
In adults with Fanconi syndrome, oral ergocalciferol .. have been given along with treatment of acidosis. In children with Fanconi syndrome oral ergocalciferol ... have been used.
In patients with rickets or osteomalacia secondary to anticonvulsant therapy, oral ergocalciferol dosages ... may be required. Some clinicians recommend prophylactic administration of ... ergocalciferol ... in patients receiving long-term anticonvulsant therapy .
/Exptl therapy:/ In patients with osteoporosis oral ergocalciferol ... have been used with calcium and fluoride supplements.
For the management of hypoparathyroidism or pseudohypoparathyroidism in adults, oral ergocalciferol ... may be required with calcium supplements and/or im or iv parathyroid hormone. Children with hypoparathyroidism or pseudohypoparathyroidism are usually treated with ... oral ergocalciferol daily and calcium supplements. Prolonged administration of ergocalciferol dosages greater than 2.5 mg daily in adults or children is likely to result in toxicity. Dosage should be gradually decreased as serum calcium concentrations approach normal.
... Ergocalciferol /is/ used for treatment of chronic and latent form of postoperative tetany and idiopathic tetany. /NOT included in US product labeling/
Ergocalciferol is indicated for prevention and treatment of vitamin D deficiency states. Vitamin D deficiency may occur as a result of inadequate nutrition, intestinal malabsorption, or lack of exposure to sunlight, but does not occur in healthy individuals receiving an adequate balanced diet and exposure to sunlight. Vitamin D therapy, alone, as treatment for osteoporosis is not generally recommended; however, vitamin D supplements ... may be used as part of the prevention and treatment of osteoporosis in patients with an inadequate vitamin D and/or calcium intake. For prophylaxis of vitamin D deficiency, dietary improvement, rather than supplementation, is advisable. For treatment of vitamin D deficiency, supplementation is preferred. /Included in US product labeling/
Topical application of ergocalciferol to hairless mouse dorsal skin, and exposure to solar-simulating ultraviolet (UV) radiation at a dose of 10.8 J/cm(2) (UVA) were performed for 15 weeks, five times a week on weekdays. At the end of the final irradiation, histological and analytical studies were performed. Topical application of ergocalcifero significantly prevented wrinkle formation and abnormal accumulation of extracellular matrix components. In addition, ergocalcifero suppressed excessive secretion of IL-6 induced by UV irradiation in cultured human normal keratinocytes, in a dose-dependent manner. Ergocalcifero promoted keratinocytes differentiation in the epidermis and showed diverse physiological effects, the same as the active form of VD(3). The results suggested that the suppression of skin photodamage involved the promotion of keratinocytes differentiation and suppression of IL-6 secretion induced by exposure to UV. Topical application of ergocalciferol may become an effective means to suppress solar UV-induced human skin damage.

Mechanism of Action

The mechanism of action of calcitriol, the activated form of vitamin D, resembles that of the steroid and thyroid hormones. Thus, calcitriol binds to cytosolic receptors within target cells, and the receptor-hormone complex interacts with the DNA of certain genes to either enhance or inhibit their transcription. Structural analysis of the calcitriol receptor indicates that it belongs to the same supergene family as the steroid receptors. Calcitriol also appears to exert a few effects that occur too rapidly to be explained by genomic actions. /Calcitriol/
The mechanisms responsible for mobilization of bone salts have been only partially defined, and the interaction of multiple factors appears to be involved. Paradoxically, the cells responsible for bone resorption (osteoclasts) are not directly acted upon by calcitriol and do not appear to contain calcitriol receptors. Instead, calcitriol causes an increase in the number of osteoclasts available to resorb bone; this may result from an action upon myeloid hematopoietic precursor cells that are induced to differentiate toward functional osteoclasts. The cells responsible for bone formation (osteoblasts) do contain receptors, and calcitriol causes them to elaborate several proteins, including osteocalcin, a vitamin K-dependent protein that contains gamma-carboxyglutamic acid residues. The exact role of this protein is not known, but other unidentified substances are also elaborated that appear to stimulate the function of osteoclasts. In addition, calcitriol acts synergistically with gamma-interferon to increase the production of interleukin-1, a lymphokine that promotes bone resorption.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-14-6

Wikipedia

Ergocalciferol

Drug Warnings

... Ergocalciferol should be administered with extreme caution, if at all, to patients with impaired renal function and with extreme caution in patient with heart disease, renal stones, or arterioscleroses.
Initial signs and symptoms ... consists of weakness, fatigue, lassitude, headache, nausea, vomiting, and diarrhea. Obtundation and coma may develop. Early impairment of renal function from hypercalcemia is manifest by polyuria, polydipsia, nocturia, decreased urinary concentration ability, and proteinuria.

Biological Half Life

Ergocalciferol can be found circulation for 1-2 days. This quick turnover is presented due to hepatic conversion and uptake by fat and muscle cells where it is transformed to the active form.
19 to 48 hours (however, stored in fat deposits in body for prolonged periods).

Use Classification

Agrochemicals -> Rodenticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]

Methods of Manufacturing

/Is/ the synthetic form of vitamin D. Prepared from ergosterol by UV irradiation in a suitable solvent. ... The best wavelengths for production of vitamin D2 seem to be from 275 to 300 nm ... Prepn by electron bombardment of ergosterol using longer waves ... .
Usually obtained from yeast which synthesizes it from simple sugars such as glucose.

General Manufacturing Information

Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-, (1S,3Z)-: ACTIVE
Information available in 2004 indicated that Ergocalciferol was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Brazil, Canada, Chile, Czech Republic, Denmark, Ecuador, Finland, France, Germany, Greece, Hong Kong, Ireland, Israel, Italy, Luxembourg, Malaysia, Mexico, Norway, Portugal, Romania, Slovakia, South Africa, Spain, Switzerland, Thailand, United Kingdom, USA (1,2)
International & USP units of vitamin D are equivalent in activity to 0.025 ug of crystalline vitamin D2.
Ergosterol, which is present in plants, is provitamin for vitamin D2 (calciferol). ... Vitamin D2 is active constituent in a number of commercial vitamin preparations as well as in irradiated bread & irradiated milk.
Vitamin D2 crystals have a potency of 40 units of vitamin D (USP)/ug.
Because of vitamin D2's sensitivity to oxygen and light, USP allows traces of antioxidants in crystalline compound.

Analytic Laboratory Methods

HPLC separation and identification of vitamins D2 and D3 in presence of fat soluble vitamins in dosage forms. As little as 2 ng each of vitamin D2 & D3 can be separated & identified.
A GC method is described for the determination of vitamin D2 (ergocalciferol) in capsules & injections.
GLC procedure to determine vitamin D2 & D3 in infant feedings.
A GLC procedure for determination of vitamin D2.
For more Analytic Laboratory Methods (Complete) data for VITAMIN D2 (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of vitamin D2 & D3 in milk by using reverse phase HPLC.

Storage Conditions

Ergocalciferol capsules, oral solution, and tablets should be stored in tight, light-resistant containers at a temperature less than 40 °C, preferably between 15-30 °C.
Ergocalciferol injection should be protected from light and stored at a temperature less than 40 °C, preferably between 15-30 °C.

Interactions

The effect of calcitriol (1,25-dihydroxyvitamin D3) on the conversion of ergocalciferol (vitamin D2) to 25-hydroxyvitamin D in 20 normal subjects receiving 2 separate doses of ergocalciferol, one with and one without concomitant administration of calcitriol is described. The concurrent administration of the 2 drugs made no difference to serum calcitriol concentrations.
The effects of glutethimide therapy, 500 mg/day, on the metabolism of vitamin D in a 77 yr old female patient who had taken an overdose of vitamin D2 are reported. Hypercalcemia in this patient was associated with raised serum concentrations of total 25-hydroxyvitamin D and total 1,25-dihydroxyvitamin D. Eight days after administration of glutethimide, plasma gamma-glutamyltransferase activity rose above the upper limit of normal, peaking at 90 IU/L on days 18-22 of therapy. The plasma calcium concentration fell to within the normal range on day 13. The serum concentration of 1,25-dihydroxyvitamin D began to fall within 4 days, and after 8 days it was near the lower limit of the reference range, at 70 pmol/L. The serum concentration of total 25-hydroxyvitamin D did not change appreciably until hepatic enzymes were induced; thereafter it fell gradually. Although the 25-hydroxyvitamin D concentration remained high, the concentration of 1,25-dihydroxyvitamin D did not rise again but remained within the lower part of the normal range.
The effect of a high cholesterol diet and corticosteroids on the toxicity of vitamin D2 in rats was studied. Vitamin D2 was administered orally at the dosage of 5X10+4 to 60X10+4 IU/kg, once daily for 4 days. Animals fed cholesterol showed a decrease in mortality due to vitamin D2 treatment. Dietary cholesterol inhibited toxic responses such as a diminished growth rate following anorexia, elevated serum calcium level and calcium deposition in tissues, which were produced by a sublethal dose of vitamin D2 (20X10+4 IU/kg, once daily for 4 days). Animals pretreated with the high cholesterol diet from 2 wk before the first vitamin D2 administration showed much more symptomatic relief than those given this diet after the first vitamin D2 administration. On the other hand, dexamethasone as well as corticosterone remarkably increased the mortality due to vitamin D2. The degree of vitamin D2 toxicity, enhanced by dexamethasone, was correlated with the degree of hypercalcemia and tissue calcification. Therefore, the inhibitory effect of cholesterol is not likely to be due to activation of the cholesterol corticosterone system in the adrenal gland.
The effect of short term treatment with pharmacological doses of vitamin D2 or vitamin D3 on the serum concentration of 1,25(OH)2D metabolites was examined in epileptic patients on chronic anticonvulsant drug therapy. Nine patients were studied before and after treatment with vitamin D2 4000 IU daily for 24 wk and 10 before and after treatment with vitamin D3 in the same dose. Before treatment the serum concentrations of 1,25(OH)2D and 25(OH)D were significantly lower in epileptics than in normal subjects (p< 0.01). Vitamin D2 treatment increased the serum concentration of 1,25(OH)2D2, but a corresponding decrease in 1,25(OH)2D3 resulted in an unchanged serum concentration of total 1,25(OH)2D. The serum concentration of 25(OH)D2 and 25(OH)D increase significantly, whereas there was a small decrease in 25(OH)D3. Vitamin D3 treatment did not change the serum concentration of 1,25(OH)2D3 whereas serum 25(OH)D3 increased significantly. The correlation between the serum ratio of 1,25(OH)2D2/1,25(OH)2D3 and 25(OH)D2/25(OH)D3 estimated on vitamin D2 treated epileptic patients and normal subjects was highly significant (p< 0.01). The data indicate that the serum concentration of 1,25(OH)2D2 and 1,25(OH)2D3 are directly proportional to the amount of their precursors 25(OH)D2 and 25(OH)D3 and that the concentration of total 1,25(OH)2D is tightly regulated.
Vitamin D analogs should be administered with caution in patients receiving cardiac glycosides, because hypercalcemia in these patient may result in cardiac arrhythmias. Vitamin D analogs should also be used with caution in patients with increased sensitivity to these drugs. /Vitamin D analogs/

Stability Shelf Life

Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/
Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light

Dates

Modify: 2023-08-15
Porter A, Gilmartin C, Srisakul U, Arruda J, Akkina S: Prevalence of 25-OH vitamin D deficiency in a population of hemodialysis patients and efficacy of an oral ergocalciferol supplementation regimen. Am J Nephrol. 2013;37(6):568-74. doi: 10.1159/000351185. Epub 2013 May 30. [PMID:23735861]
Lee JY, So TY, Thackray J: A review on vitamin d deficiency treatment in pediatric patients. J Pediatr Pharmacol Ther. 2013 Oct;18(4):277-91. doi: 10.5863/1551-6776-18.4.277. [PMID:24719588]
Gallagher JC, Bikle DD: Vitamin D: Mechanisms of Action and Clinical Applications. Endocrinol Metab Clin North Am. 2017 Dec;46(4):xvii-xviii. doi: 10.1016/j.ecl.2017.09.001. Epub 2017 Sep 28. [PMID:29080648]
Sahay M, Sahay RK: Refractory rickets in the tropics. J Pediatr Endocrinol Metab. 2010 Jun;23(6):597-601. [PMID:20662333]
Hymoller L, Jensen SK: Plasma transport of ergocalciferol and cholecalciferol and their 25-hydroxylated metabolites in dairy cows. Domest Anim Endocrinol. 2017 Apr;59:44-52. doi: 10.1016/j.domaniend.2016.11.002. Epub 2016 Nov 16. [PMID:27940098]
Coulston A. and Boushey C. (2008). Nutrition in the Prevention and Treatment of Disease (2nd ed.). Academic Press.
Eitenmiller R., Ye L. and Landen W. (2008). Vitamin analysis for the health and food sciences (2nd ed.). Taylor and Francis.
Rajiv Kumar (1984). Vitamin D: Basic and Clinical Aspects. Martinus Nijhoff Publishing.
Speeckaert M., Speeckaert R., Geel N. and Delanghe J. (2014). Advances in Clinical Chemistry. Elsevier.
FDA approvals
Endocrine Web
NORD
Pediatric Pharmacotherapy
Pubmed books
Dailymed

Explore Compound Types